molecular formula C9H9NO B6280706 2-(4-hydroxy-3-methylphenyl)acetonitrile CAS No. 73653-24-4

2-(4-hydroxy-3-methylphenyl)acetonitrile

Cat. No.: B6280706
CAS No.: 73653-24-4
M. Wt: 147.2
InChI Key:
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Description

2-(4-hydroxy-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO. It is characterized by a phenyl ring substituted with a hydroxy group at the 4-position and a methyl group at the 3-position, along with an acetonitrile group attached to the phenyl ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methylphenyl)acetonitrile typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a cyanide source under basic conditions. One common method is the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 2-(4-hydroxy-3-methylphenyl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-hydroxy-3-methylphenyl)acetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)acetonitrile: Lacks the methyl group at the 3-position.

    2-(3-methylphenyl)acetonitrile: Lacks the hydroxy group at the 4-position.

    4-hydroxy-3-methylbenzonitrile: Similar structure but with the nitrile group directly attached to the phenyl ring.

Uniqueness

2-(4-hydroxy-3-methylphenyl)acetonitrile is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions

Properties

CAS No.

73653-24-4

Molecular Formula

C9H9NO

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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